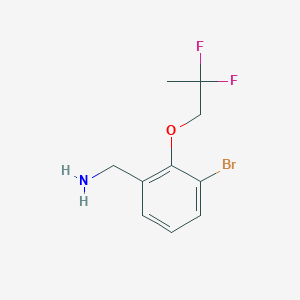
3-Bromo-2-(2,2-difluoropropoxy)benzylamine
Vue d'ensemble
Description
Molecular Structure Analysis
The molecular structure of a compound can be represented by its InChI code. For “3-Bromo-2-(2,2-difluoropropoxy)benzylamine”, the InChI code is 1S/C10H12BrF2NO/c1-9(12,13)4-15-8-6(10)2-5(14)3-7(8)11/h2-3H,4,14H2,1H3. This code provides a unique representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
The physical and chemical properties of “3-Bromo-2-(2,2-difluoropropoxy)benzylamine” include a molecular weight of 280.11 g/mol. The compound is in powder form . More specific properties such as melting point, boiling point, and solubility were not found in the search results .Applications De Recherche Scientifique
Sympathetic Nervous System Research
A study explored a series of quaternary benzylamine derivatives for their ability to block the sympathetic nervous system selectively, without affecting the parasympathetic system. Among these, derivatives of benzyl(vinyloxyethyl)dimethylammonium halide, including the o-bromo analog, showed significant activity, comparable to bretylium. This research contributes to understanding sympathetic nervous system blocking agents and their structure-activity relationships (Short & Biermacher, 1962).
Ring Opening Studies in Organic Chemistry
Research on substituted 2-(benzylamino)-2H-1,4-benzoxazin-3(4H)-ones, including 2-Bromo analogs, reveals their instability under alkaline and acidic conditions, leading to ring opening and degradation. This study provides insights into the mechanisms of ring opening and the formation of 2-aminophenol derivatives, contributing to organic synthesis knowledge (Ilaš & Kikelj, 2008).
Studies in Organic and Inorganic Chemistry
Research on bromo- and trifluoromethoxy-benzene derivatives, including 3-bromo-2-(trifluoromethoxy)phenyllithium, highlights the intricate reactions and transformations these compounds undergo under varying conditions. These studies are significant for understanding the behavior of such compounds in organic and inorganic chemistry (Schlosser & Castagnetti, 2001).
Application in Tuberculosis Therapy
Benzylamines like bromhexine and ambroxol exhibit pH-dependent growth-inhibitory effects on Mycobacterium tuberculosis. Their concentration in macrophages suggests potential use as an adjunctive therapy in tuberculosis, offering insights into alternative treatment strategies (Grange & Snell, 1996).
Herbicide Development
N-(2-Bromophenyl)-2-(4,6-dimethoxypyrimidin-2-yloxy)benzylamine, a novel herbicide, demonstrates efficacy against various weed species, including in oilseed rape, with low mammalian toxicity and a favorable environmental profile. This research contributes to the development of selective postemergence herbicides (Wu, Cheng, & Lu, 2006).
Mécanisme D'action
Propriétés
IUPAC Name |
[3-bromo-2-(2,2-difluoropropoxy)phenyl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrF2NO/c1-10(12,13)6-15-9-7(5-14)3-2-4-8(9)11/h2-4H,5-6,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BULGXUDTJXXUPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC1=C(C=CC=C1Br)CN)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrF2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromo-2-(2,2-difluoropropoxy)benzylamine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



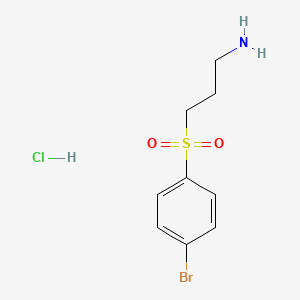
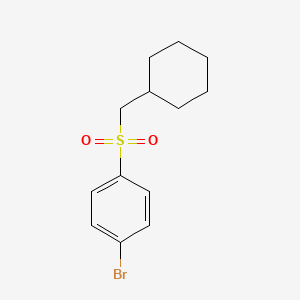
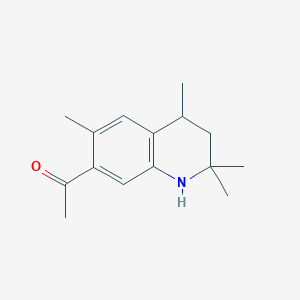
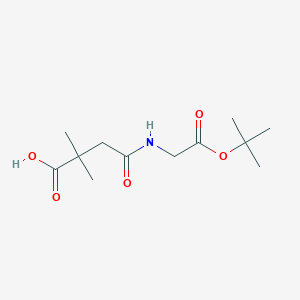
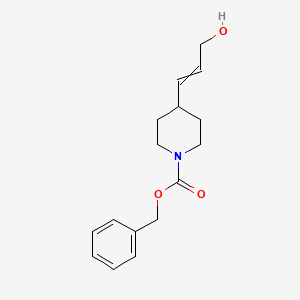

![Tert-butyl N-[(3R)-1-[2-[(2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-6-phenylphenyl]piperidin-3-yl]carbamate](/img/structure/B1412631.png)
![1-(2-Ethyl-butyl)-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1H-pyrazole](/img/structure/B1412633.png)
![3-Dimethoxymethyl-5-methyl-1H-[1,2,4]triazole](/img/structure/B1412635.png)
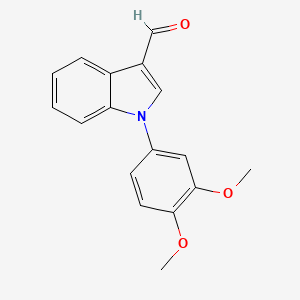
![N-Benzyl-2-methoxy-5-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzamide](/img/structure/B1412637.png)
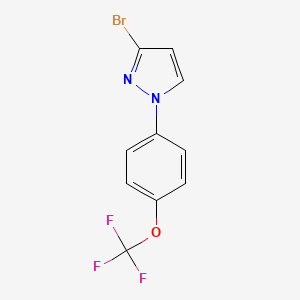
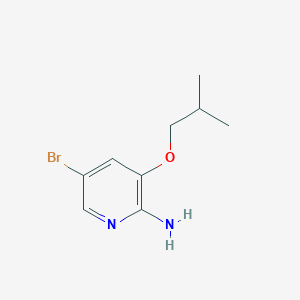
![2-[3-(2,2,2-Trifluoroethoxy)phenoxy]ethanol](/img/structure/B1412641.png)